molecular formula C23H19NO3 B5139309 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline

Cat. No.: B5139309
M. Wt: 357.4 g/mol
InChI Key: VBKUIAYAMWMGKM-UHFFFAOYSA-N
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Description

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethoxy bridge connecting to a phenoxyphenoxy moiety, making it structurally unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethoxy Bridge: The ethoxy bridge is introduced by reacting the quinoline derivative with an appropriate ethoxy reagent under basic conditions.

    Attachment of the Phenoxyphenoxy Moiety: The final step involves the nucleophilic substitution reaction where the ethoxy-quinoline intermediate reacts with 3-phenoxyphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing greener chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Potassium carbonate in dimethylformamide (DMF) solvent.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes critical for cell survival, leading to cell death. The compound’s phenoxy groups enhance its ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.

    2-phenylquinoline: Used in organic synthesis and as a ligand in coordination chemistry.

    4-chloroquinoline: Known for its antimalarial activity and used in the synthesis of chloroquine.

Uniqueness

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline is unique due to its specific structural features, such as the ethoxy bridge and phenoxyphenoxy moiety, which confer distinct chemical and biological properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-2-9-19(10-3-1)27-21-12-5-11-20(17-21)25-15-16-26-22-13-4-7-18-8-6-14-24-23(18)22/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUIAYAMWMGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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